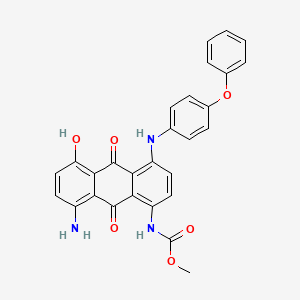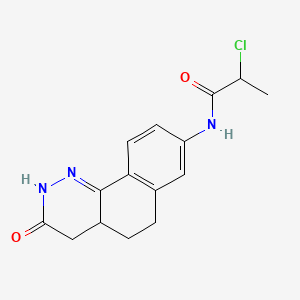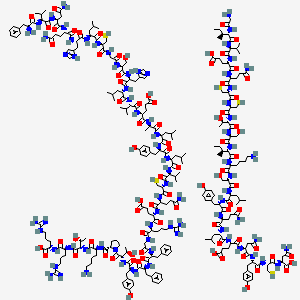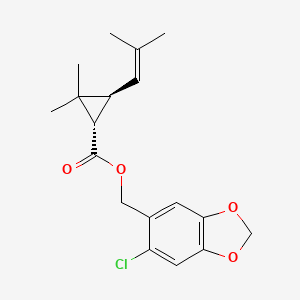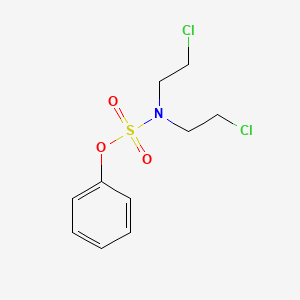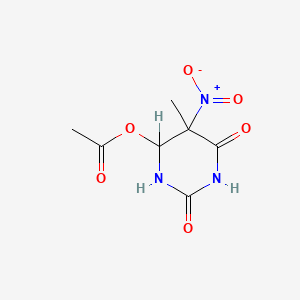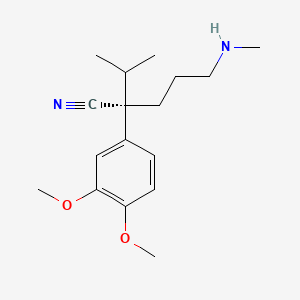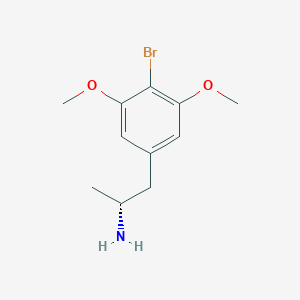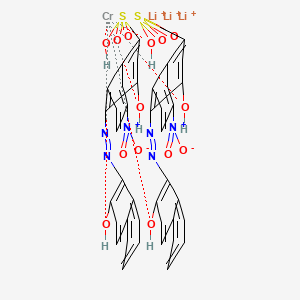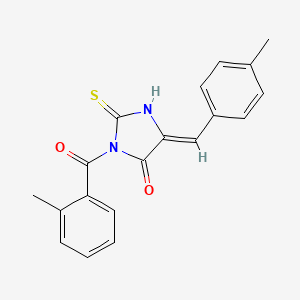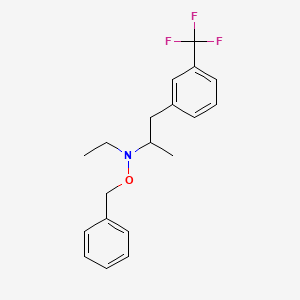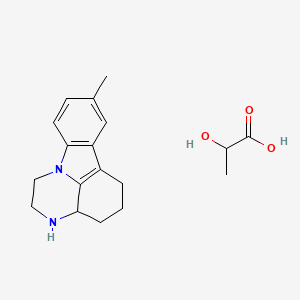
Pirlindole lactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pirlindole lactate: is a reversible inhibitor of monoamine oxidase A (MAO-A), primarily used as an antidepressant. It was developed and is currently used in Russia. The compound is structurally and pharmacologically related to metralindole and shares similar properties . This compound has demonstrated efficacy in treating major depression and fibromyalgia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pirlindole lactate can be synthesized through a series of chemical reactions involving the formation of its core structure, followed by lactate addition. The synthetic route typically involves the cyclization of appropriate precursors to form the pyrazino[3,2,1-jk]carbazole core, followed by methylation and subsequent lactate addition .
Industrial Production Methods: Industrial production of this compound involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is scaled up from laboratory conditions to industrial reactors, ensuring consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Pirlindole lactate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Pirlindole lactate is used as a model compound in studying the inhibition of monoamine oxidase A, providing insights into the design of new antidepressants .
Biology: In biological research, this compound is used to study the effects of MAO-A inhibition on neurotransmitter levels and related physiological processes .
Medicine: Clinically, this compound is used to treat major depression and fibromyalgia. Its efficacy and safety have been demonstrated in numerous studies .
Industry: In the pharmaceutical industry, this compound is used in the development and production of antidepressant medications .
Mecanismo De Acción
Pirlindole lactate exerts its effects by selectively and reversibly inhibiting monoamine oxidase A (MAO-A). This enzyme is responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the brain, leading to improved mood and alleviation of depressive symptoms . Additionally, this compound has been shown to inhibit the reuptake of noradrenaline and 5-hydroxytryptamine, further contributing to its antidepressant effects .
Comparación Con Compuestos Similares
Metralindole: Structurally and pharmacologically related to pirlindole lactate, also a reversible inhibitor of MAO-A.
Moclobemide: Another reversible inhibitor of MAO-A, used as an antidepressant.
Clorgyline: An irreversible inhibitor of MAO-A, used primarily in research.
Uniqueness: this compound is unique in its dual mechanism of action, involving both MAO-A inhibition and reuptake inhibition of noradrenaline and 5-hydroxytryptamine. This dual action contributes to its efficacy in treating depression and fibromyalgia .
Propiedades
Número CAS |
292039-20-4 |
|---|---|
Fórmula molecular |
C18H24N2O3 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
2-hydroxypropanoic acid;12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene |
InChI |
InChI=1S/C15H18N2.C3H6O3/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;1-2(4)3(5)6/h5-6,9,13,16H,2-4,7-8H2,1H3;2,4H,1H3,(H,5,6) |
Clave InChI |
PXRNCRKTECAYRB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


